molecular formula C21H27ClN4O6 B1487394 N-(6-Aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride CAS No. 2376990-31-5

N-(6-Aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride

Cat. No.: B1487394
CAS No.: 2376990-31-5
M. Wt: 466.9 g/mol
InChI Key: AKGOZIANMTYDFK-UHFFFAOYSA-N
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Description

Thalidomide - linker 15 is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant therapeutic effects in various diseases. Thalidomide and its derivatives, including thalidomide - linker 15, are known for their immunomodulatory, anti-inflammatory, and anti-angiogenic properties. These compounds have been extensively studied for their potential in treating multiple myeloma, leprosy, and other conditions.

Scientific Research Applications

Thalidomide - linker 15 has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its effects on cellular processes, including protein degradation and signal transduction.

    Medicine: Thalidomide - linker 15 is investigated for its potential to treat cancers, autoimmune diseases, and inflammatory conditions. It is particularly noted for its role in targeted protein degradation, a promising approach in drug discovery.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes

Mechanism of Action

Preparation Methods

The synthesis of thalidomide - linker 15 involves multiple steps, typically starting with the preparation of thalidomide itself. Thalidomide is synthesized through a reaction between phthalic anhydride and glutamic acid, followed by cyclization to form the phthalimide ring. The linker 15 moiety is then attached through a series of chemical reactions, including alkylation and acylation, to introduce the desired functional groups. Industrial production methods often utilize continuous flow chemistry to ensure high yield and reproducibility .

Chemical Reactions Analysis

Thalidomide - linker 15 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its pharmacological properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility in drug design.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various functionalized analogs .

Comparison with Similar Compounds

Thalidomide - linker 15 is compared with other thalidomide derivatives such as lenalidomide and pomalidomide. While all these compounds share a common mechanism of action through cereblon binding, thalidomide - linker 15 is unique in its specific linker structure, which can influence its pharmacokinetics and pharmacodynamics. Lenalidomide and pomalidomide are more potent in certain therapeutic contexts, but thalidomide - linker 15 offers distinct advantages in targeted protein degradation and drug design .

Similar Compounds

    Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.

    Pomalidomide: Known for its potent anti-inflammatory and anti-angiogenic effects.

    Iberdomide: A newer derivative with promising therapeutic potential in hematological malignancies.

Thalidomide - linker 15 stands out due to its unique linker structure, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6.ClH/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGOZIANMTYDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(6-Aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(6-Aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride
Reactant of Route 4
N-(6-Aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(6-Aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride
Reactant of Route 6
N-(6-Aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride

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